

Spectroscopic Properties of the Flavan Nucleus: A Technical Guide

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Compound of Interest

Compound Name: *Flavan*

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Introduction

The **flavan** nucleus, a C6-C3-C6 skeleton, is the foundational structure for a vast and diverse group of natural products known as flavonoids.^[1] These compounds are of significant interest in pharmaceutical and nutraceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A thorough understanding of the spectroscopic characteristics of the **flavan** nucleus is paramount for the identification, structural elucidation, and quantitative analysis of flavonoids. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of the **flavan** core, complete with data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of flavonoids, providing detailed information about the carbon and proton framework.^[2] Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) techniques are routinely employed.^{[2][3]}

¹H NMR Spectroscopy

The proton NMR spectrum of a **flavan** derivative reveals key information about the substitution patterns on the aromatic rings (A and B) and the stereochemistry of the heterocyclic C-ring.

Table 1: Typical ^1H NMR Chemical Shifts (δ in ppm) for the **Flavan** Nucleus in CDCl_3

Proton	Flavanone	Flavone	Flavan-3-ol
H-2	5.2-5.5 (dd)	-	~4.6-5.0 (m)
H-3	2.8-3.1 (m)	6.3-6.8 (s)	~3.9-4.2 (m)
H-5	7.8-8.2 (d)	7.8-8.2 (d)	5.8-6.0 (d)
H-6	6.8-7.1 (m)	7.3-7.6 (m)	5.8-6.0 (d)
H-7	6.8-7.1 (m)	7.3-7.6 (m)	Aromatic H
H-8	6.8-7.1 (m)	7.3-7.6 (m)	Aromatic H
H-2'	7.2-7.6 (m)	7.8-8.1 (m)	6.7-7.2 (m)
H-3'	7.2-7.6 (m)	7.4-7.6 (m)	6.7-7.2 (m)
H-4'	7.2-7.6 (m)	7.4-7.6 (m)	6.7-7.2 (m)
H-5'	7.2-7.6 (m)	7.4-7.6 (m)	6.7-7.2 (m)
H-6'	7.2-7.6 (m)	7.8-8.1 (m)	6.7-7.2 (m)

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the **flavan** nucleus. The chemical shifts of the carbons in the C-ring are particularly diagnostic of the flavonoid class.

Table 2: Typical ^{13}C NMR Chemical Shifts (δ in ppm) for the **Flavan** Nucleus in CDCl_3

Carbon	Flavanone	Flavone	Flavan-3-ol
C-2	~79	~163	~78-83
C-3	~43	~105	~66-68
C-4	~196	~176	~28-31
C-4a	~102	~105	~98-100
C-5	~164	~124	~155-157
C-6	~96	~125	~95-96
C-7	~167	~134	~156-158
C-8	~95	~118	~94-95
C-8a	~162	~157	~150-152
C-1'	~130	~131	~130-132
C-2'	~128	~126	~114-116
C-3'	~128	~129	~145-146
C-4'	~138	~132	~115-116
C-5'	~128	~129	~118-120
C-6'	~128	~126	~114-116

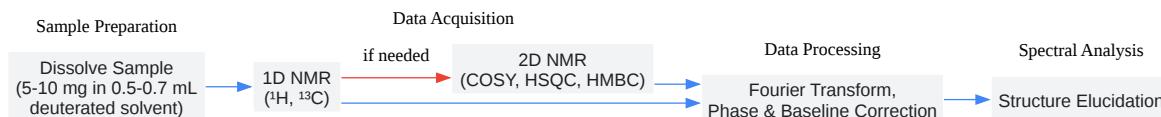
Note: Chemical shifts can vary depending on the solvent and the presence of substituents.[\[4\]](#)

Experimental Protocol for NMR Analysis

A typical protocol for the NMR analysis of a flavonoid sample is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified flavonoid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4) in an NMR tube.[\[5\]](#)
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 300-600 MHz).[\[5\]](#)[\[6\]](#) Standard pulse programs are typically used.

- 2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous resonance assignments.[2]
- Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the flavonoid.



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Caption: Workflow for NMR-based structural elucidation of flavonoids.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7] For the **flavan** nucleus, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of many flavonoids.

Table 3: Characteristic IR Absorption Bands for the **Flavan** Nucleus

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch (phenolic)	3200-3600	Broad band, indicates hydroxyl groups
C-H stretch (aromatic)	3000-3100	Sharp bands
C-H stretch (aliphatic)	2850-3000	Sharp bands
C=O stretch (ketone)	1650-1690	Strong, sharp band in flavanones and flavones[8]
C=C stretch (aromatic)	1500-1600	Multiple sharp bands
C-O stretch (ether)	1000-1300	Strong bands

The position of the C=O stretching vibration can provide clues about the flavonoid subclass. For instance, the C=O band in flavones is typically at a lower wavenumber compared to **flavanones** due to conjugation with the C2-C3 double bond.

Experimental Protocol for IR Analysis

A common method for obtaining the IR spectrum of a solid flavonoid sample is using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: Place a small amount of the powdered flavonoid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty ATR crystal.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-IR region (4000-650 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.



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Caption: Experimental workflow for FTIR-ATR analysis of flavonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid molecule and is particularly useful for distinguishing between different flavonoid classes.[\[9\]](#) Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.[\[10\]](#)

- Band I: This band appears in the range of 300-400 nm and is associated with the cinnamoyl system (B-ring and the C-ring).[\[9\]](#)
- Band II: This band appears in the range of 240-280 nm and is associated with the benzoyl system (A-ring).[\[9\]](#)

The position and relative intensity of these bands are highly dependent on the flavonoid's structure, particularly the oxygenation pattern and the degree of unsaturation in the C-ring.

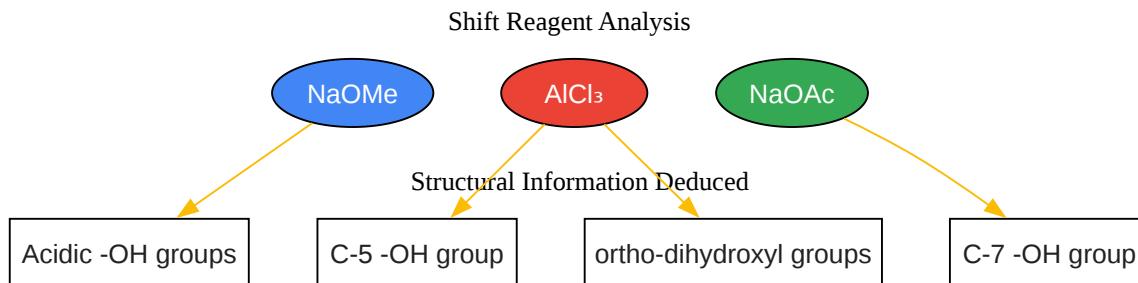
Table 4: Typical UV-Vis Absorption Maxima (λ_{max} in nm) for Different Flavonoid Classes in Methanol

Flavonoid Class	Band I (nm)	Band II (nm)
Flavones	310-350	240-280
Flavonols	350-385	240-280
Flavanones	~320 (weak or shoulder)	270-295
Isoflavones	310-330	245-270

The use of shift reagents, such as aluminum chloride (AlCl_3), sodium acetate (NaOAc), and sodium methoxide (NaOMe), can provide valuable information about the position of free hydroxyl groups on the **flavan** nucleus by inducing bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.[11]

Experimental Protocol for UV-Vis Analysis

- Sample Preparation: Prepare a dilute solution of the flavonoid in a suitable solvent, typically methanol.
- Spectrum Acquisition: Record the UV-Vis spectrum of the solution using a spectrophotometer over a range of 200-500 nm.
- Use of Shift Reagents (Optional): To gain further structural information, sequentially add shift reagents to the cuvette and record the spectrum after each addition.
 - NaOMe : For detecting acidic hydroxyl groups.
 - AlCl_3 : For detecting hydroxyl groups at C-5 and ortho-dihydroxyl groups.
 - AlCl_3/HCl : To distinguish between C-5 hydroxyl and ortho-dihydroxyl groups.
 - NaOAc : For detecting a free 7-hydroxyl group.
 - $\text{NaOAc}/\text{H}_3\text{BO}_3$: For detecting ortho-dihydroxyl groups.
- Data Analysis: Analyze the λ_{max} values and the shifts observed upon the addition of reagents to deduce the substitution pattern of the flavonoid.

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Caption: Logical relationship between UV-Vis shift reagents and deduced structural features.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the analysis of the **flavan** nucleus. A comprehensive understanding and application of these methods are essential for researchers in natural product chemistry, medicinal chemistry, and drug development for the accurate identification, structural elucidation, and characterization of flavonoids. The data and protocols presented in this guide serve as a valuable resource for professionals working with this important class of compounds.

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